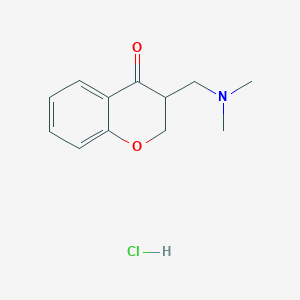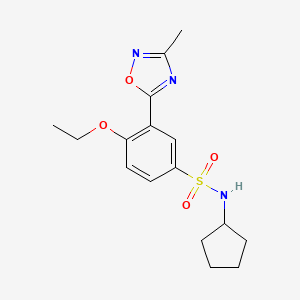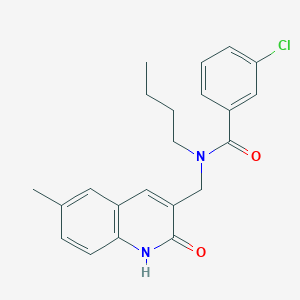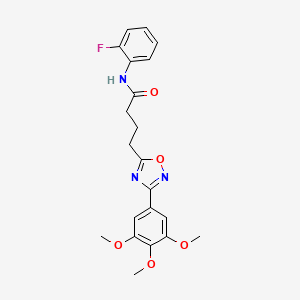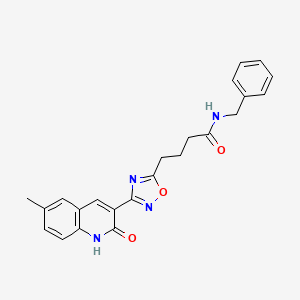
N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that this compound can induce apoptosis or programmed cell death in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been found to inhibit the activity of various kinases, such as PI3K, AKT, and mTOR, which are involved in cell survival and growth.
Biochemical and Physiological Effects:
N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been found to possess potent anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. In addition, this compound has shown significant antimicrobial, anti-inflammatory, and antioxidant activities, which may be useful in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One possible direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to optimize its chemical structure to improve its potency and selectivity towards specific targets. Furthermore, the development of novel drug delivery systems may enhance the bioavailability and pharmacokinetics of this compound, making it more effective in vivo. Overall, the research on N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has shown promising results, and further investigation may lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxylic acid hydrazide with benzyl bromide, followed by the condensation of the resulting product with 4-chlorobutanoyl chloride and sodium azide. The final product is obtained after purification using column chromatography. This synthetic approach has been reported in several research articles, and it has been found to be a reliable method for obtaining N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide with high purity.
科学的研究の応用
N-benzyl-4-(3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several research studies have demonstrated that this compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant activities. In addition, it has been found to possess potent anticancer properties and has shown promising results in the treatment of various types of cancer, including breast, lung, and colon cancer.
特性
IUPAC Name |
N-benzyl-4-[3-(6-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15-10-11-19-17(12-15)13-18(23(29)25-19)22-26-21(30-27-22)9-5-8-20(28)24-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODVMOHETKSQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)CCCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)


![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
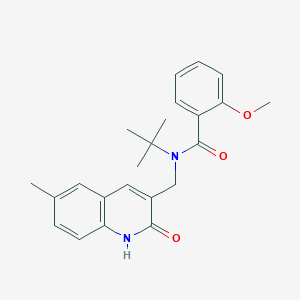

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)
